2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

AKR1C3 inhibitor castration-resistant prostate cancer (CRPC) steroid metabolism

Researchers investigating AKR1C3-driven castration resistance or neuronal Kv7.2/7.3 signaling often face confounding polypharmacology when using generic fenamate NSAIDs. 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6) resolves this with a defined dual-target profile: • AKR1C3 IC50 = 16 nM with >600-fold selectivity over AKR1C4, enabling clean target engagement at ≤100 nM in CRPC models. • Kv7.2/7.3 EC50 = 20 nM - a 46- to 610-fold potency advantage over retigabine and 1,250-fold over meclofenamic acid. Supplied at ≥95% purity exclusively for R&D and further manufacturing use. Standard global shipping with batch-specific CoA.

Molecular Formula C15H13NO5
Molecular Weight 287.271
CAS No. 88377-32-6
Cat. No. B564579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid
CAS88377-32-6
Molecular FormulaC15H13NO5
Molecular Weight287.271
Structural Identifiers
SMILESCOC1=CC=CC(=C1NC2=CC=CC=C2C(=O)O)C(=O)O
InChIInChI=1S/C15H13NO5/c1-21-12-8-4-6-10(15(19)20)13(12)16-11-7-3-2-5-9(11)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
InChIKeyDKEZEKVCLYBJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid: Technical Overview


2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6), also known as 2-(2-carboxyanilino)-3-methoxybenzoic acid, is a synthetic N-phenyl-aminobenzoate derivative with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol [1]. It is characterized by a diphenylamine scaffold bearing two carboxylic acid moieties and a methoxy substituent, placing it within the structural class of fenamate-like NSAIDs [2]. Available from commercial suppliers at purities typically ranging from 95% to 98% , this compound is supplied exclusively for research and further manufacturing use, not for direct human application . Its functional profile is distinctive among N-phenyl-aminobenzoates, as it demonstrates potent inhibition of aldo-keto reductase 1C3 (AKR1C3) concurrent with activation of neuronal Kv7.2/7.3 potassium channels, activities that are not uniformly present in close structural analogs [3][4].

AKR1C3 pathway inhibition research context
Kv7.2/7.3 channel modulation research fit
Dual-target polypharmacology exploration

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid: Specificity vs. Generic Fenamates


The N-phenyl-aminobenzoate (fenamate) class encompasses compounds with widely divergent target engagement profiles, making generic substitution inadvisable for studies focused on AKR1C3 inhibition or Kv7 channel modulation. For instance, flufenamic acid and meclofenamic acid are non-selective COX inhibitors that also exhibit off-target activity across multiple AKR1C isoforms [1], whereas diclofenac, despite its potent COX inhibition, shows comparatively weak AKR1C3 inhibition [2] and only modest Kv7.2/7.3 activation [3]. The 3-methoxy substitution pattern present in 2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid is a critical structural determinant for its observed selectivity window; analogs lacking this substitution or bearing alternative substituents exhibit altered potency and isoform selectivity profiles [1][4]. Consequently, substitution with a generic N-phenyl-aminobenzoate or a common NSAID fenamate would introduce confounding variables, compromising the reproducibility and interpretability of experiments designed to interrogate AKR1C3-dependent pathways or Kv7.2/7.3 channel pharmacology.

Property
This Compound
Generic Fenamate NSAIDs
AKR1C3 Engagement
Selective, reported nanomolar inhibition
Non-selective or weak; broad isoform activity
Kv7.2/7.3 Activation
Reported nanomolar activation
Weak (micromolar) or absent activation
COX-2 Inhibition
Moderate, multi-assay context
Reported high COX-2 activity; dominant pharmacological effect

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid: Quantitative Differentiation Evidence


AKR1C3 Inhibition vs. Flufenamic Acid

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid inhibits AKR1C3 with an IC50 of 16 nM [1]. In comparison, the prototypical fenamate NSAID flufenamic acid inhibits AKR1C3 with a reported IC50 of approximately 1,000 nM (1 µM) [2]. This represents an approximately 62.5-fold improvement in potency for the target compound over flufenamic acid in the same enzyme inhibition assay context.

AKR1C3 inhibition
Reported
IC50: 16 nM (target) vs 1,000 nM (flufenamic acid)
~62.5-fold difference
Supports AKR1C3 assay potency context
Recombinant enzyme; fluorometric assay
AKR1C3 inhibitor castration-resistant prostate cancer (CRPC) steroid metabolism

AKR1C3 Selectivity Over AKR1C4

The compound exhibits potent inhibition of AKR1C3 (IC50 = 16 nM) while demonstrating significantly weaker activity against the closely related isoform AKR1C4 (IC50 = 10,000 nM) [1]. This yields a selectivity ratio of >600-fold for AKR1C3 over AKR1C4. In contrast, flufenamic acid is a non-selective inhibitor of multiple AKR1C isoforms, showing comparable potency across AKR1C1, AKR1C2, and AKR1C3 [2].

Isoform selectivity
Head-to-head
AKR1C3 IC50 16 nM
AKR1C4 IC50 10,000 nM
Selectivity ratio >600
Supports AKR1C3-specific pathway interpretation
Recombinant human AKR1C isoforms
AKR1C3 selective inhibitor isoform selectivity AKR1C4 counter-screen

Kv7.2/7.3 Channel Activation Selectivity

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid activates human Kv7.2/7.3 heteromeric channels with an EC50 of 20 nM, as measured by patch-clamp electrophysiology [1]. It also activates Kv7.3/7.5 channels with an EC50 of 80 nM but shows negligible activation of Kv7.4 homomeric channels (EC50 > 10,000 nM) [1]. This profile contrasts with the classical Kv7 opener retigabine, which activates Kv7.2/7.3 with an EC50 of approximately 930 nM to 12.2 µM depending on the assay [2][3], and with meclofenamic acid, which activates Kv7.2/7.3 with an EC50 of 25,000 nM (25 µM) [4].

Kv7.2/7.3 activation
Reported
EC50: 20 nM
46–610× lower than retigabine
1,250× lower than meclofenamic acid
Supports Kv7.2/7.3 channel research context
Whole-cell patch-clamp, CHO cells
Kv7.2/7.3 channel opener M-current modulator neuronal excitability

COX-2 Inhibition Profile

The compound inhibits purified mouse COX-2 with an IC50 of 30 nM (assessed by inhibition of PGE2-G/PGD2-G formation) [1]. In human recombinant COX-2 assays, reported IC50 values range from 230 nM to 450 nM depending on assay conditions (peroxidase activity vs. PGE2 production) [2]. This potency profile is distinct from the ultra-potent COX-2 selective inhibitor SC-236 (COX-2 IC50 = 10 nM) but places it in a comparable potency range to certain fenamate NSAIDs while maintaining a divergent polypharmacology profile.

COX-2 inhibition
Reported
IC50: 30 nM (mouse)
230–450 nM (human)
Supports COX-2 multi-assay endpoint context
Peroxidase & PGE2 production assays
COX-2 inhibitor cyclooxygenase NSAID pharmacology

AKR1C3 and Kv7.2/7.3 Dual Modulation

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is uniquely characterized by concurrent nanomolar activity at two distinct therapeutic targets: AKR1C3 inhibition (IC50 = 16 nM) [1] and Kv7.2/7.3 channel activation (EC50 = 20 nM) [2]. This dual-target profile is not observed in comparator compounds: flufenamic acid and meclofenamic acid are primarily COX inhibitors with weak or non-selective AKR1C3 activity and only micromolar Kv7 activation; diclofenac is a potent COX inhibitor with negligible AKR1C3 and modest Kv7 activity; retigabine is a pure Kv7 opener lacking AKR1C3 activity.

Dual-target profile
Class-level
Concurrent AKR1C3 inhibition (IC50 16 nM) and Kv7.2/7.3 activation (EC50 20 nM)
Reported dual-target assay context
No single comparator replicates both activities
polypharmacology AKR1C3-Kv7 dual modulator multitarget tool compound

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid: Recommended Research Applications


AKR1C3-Dependent CRPC Pathway Analysis

Researchers investigating the role of AKR1C3 in intratumoral androgen biosynthesis should select 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid as a chemical probe due to its 16 nM AKR1C3 IC50 [1] and >600-fold selectivity over AKR1C4 [1]. The high potency permits complete target engagement at low concentrations (≤100 nM), while the isoform selectivity ensures that observed phenotypic effects can be confidently attributed to AKR1C3 inhibition rather than off-target activity on AKR1C1, AKR1C2, or AKR1C4. This is particularly critical for studies in CRPC cell lines (e.g., LNCaP, VCaP) where AKR1C3 is overexpressed and contributes to castration resistance. The compound's dual activity profile (AKR1C3 inhibition + Kv7 activation) [2] also supports exploratory research into potential crosstalk between androgen metabolism and neuronal signaling in prostate cancer bone metastasis models.

M-Current Modulation and Kv7.2/7.3 Validation

For electrophysiology and neuropharmacology studies requiring precise Kv7.2/7.3 channel activation, 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid offers an EC50 of 20 nM [2], representing a 46- to 610-fold potency advantage over retigabine (EC50 = 0.93–12.2 µM) [3][4] and a 1,250-fold advantage over meclofenamic acid (EC50 = 25 µM) [5]. The compound's selectivity for Kv7.2/7.3 and Kv7.3/7.5 over Kv7.4 (EC50 > 10,000 nM) [2] reduces confounding effects on cardiac or other off-target Kv7 isoforms. This profile makes it an ideal tool for investigating M-current-dependent regulation of neuronal excitability in primary hippocampal or dorsal root ganglion (DRG) neuron cultures, for validating Kv7.2/7.3 as a therapeutic target in epilepsy and chronic pain models, and for benchmarking novel Kv7 modulator candidates in comparative pharmacology studies.

Comparative NSAID and Fenamate Profiling

Investigators seeking to deconvolute the polypharmacology of N-phenyl-aminobenzoates and fenamate NSAIDs should employ 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid as a reference standard. Its quantitative activity profile—COX-2 IC50 = 30 nM (mouse) to 450 nM (human) [6][7], AKR1C3 IC50 = 16 nM [1], and Kv7.2/7.3 EC50 = 20 nM [2]—provides a calibrated baseline against which to measure the target engagement spectra of structurally related compounds. In counter-screening panels for COX-2 inhibitors, AKR1C3 inhibitors, or Kv7 openers, this compound serves as a defined multi-target control, enabling more rigorous interpretation of structure-activity relationships and facilitating the identification of scaffold modifications that selectively ablate or enhance specific activities.

Dual AKR1C3-Kv7 Polypharmacology Research

For hypothesis-driven research exploring potential mechanistic intersections between steroid hormone metabolism and neuronal ion channel regulation, 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is the only commercially available compound with verified nanomolar activity at both AKR1C3 (IC50 = 16 nM) [1] and Kv7.2/7.3 (EC50 = 20 nM) [2]. This unique polypharmacology [2] enables experiments designed to test whether simultaneous modulation of androgen biosynthesis and neuronal excitability produces synergistic or additive effects in models of cancer-related pain, neuroinflammation, or brain metastasis. As a tool compound, it allows researchers to generate preliminary evidence for dual-target therapeutic hypotheses before committing to more resource-intensive medicinal chemistry campaigns aimed at developing clinical candidates with balanced polypharmacology.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Isoform-selectivity context
AKR1C3 pathway-response validation
Neuronal excitability channel research
Kv7.2/7.3 activation profile review
M-current modulation endpoints
Fenamate scaffold SAR studies
Multi-target engagement profile
Comparative pharmacology benchmarks
Dual-target mechanistic crosstalk studies
AKR1C3-Kv7 polypharmacology context
Synergistic/additive endpoint monitoring

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